molecular formula C12H10N4 B12955772 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine

4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine

Cat. No.: B12955772
M. Wt: 210.23 g/mol
InChI Key: ACPDHWOVALMIOR-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at high temperatures (140-220°C) for several hours . Another approach uses microwave-assisted synthesis, which involves heating a mixture of p-aminobenzoic acid and polyphosphoric acid in a microwave oven at specific irradiation power for a short duration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyridine. This allows for versatile interactions with biological targets, making it a valuable compound in drug design and other scientific applications.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H10N4/c13-11-7-8(5-6-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)

InChI Key

ACPDHWOVALMIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=NC=C3)N

Origin of Product

United States

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